
2,5-Dimethylthiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylthiophene 1,1-dioxide is an organosulfur compound with the molecular formula C₆H₈O₂S. It is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dimethylthiophene 1,1-dioxide is commonly prepared by the oxidation of 2,5-dimethylthiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled conditions . The reaction can be represented as follows:
2,5-Dimethylthiophene+Oxidizing Agent→2,5-Dimethylthiophene 1,1-dioxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the thiophene or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene, thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
2,5-Dimethylthiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Environmental Chemistry: Studied for its role in oxidative desulfurization processes to remove sulfur compounds from fuels
Mécanisme D'action
The mechanism of action of 2,5-dimethylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles and electrophiles. This reactivity is exploited in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene 1,1-dioxide: Lacks the methyl groups present in 2,5-dimethylthiophene 1,1-dioxide.
2,5-Dimethylthiophene: Does not contain the sulfone group, making it less reactive in certain chemical reactions.
Thiophene: The parent compound, which is more aromatic and less reactive compared to its dioxides
Uniqueness
This compound is unique due to the presence of both methyl groups and the sulfone group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
50590-79-9 |
|---|---|
Formule moléculaire |
C6H8O2S |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
2,5-dimethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-5-3-4-6(2)9(5,7)8/h3-4H,1-2H3 |
Clé InChI |
UFAHWKIVPHLZBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


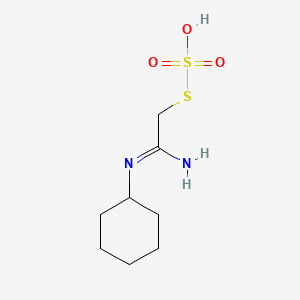
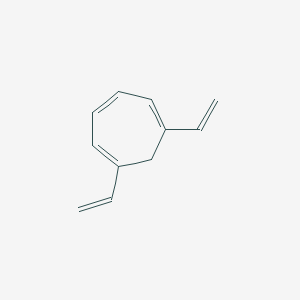
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)

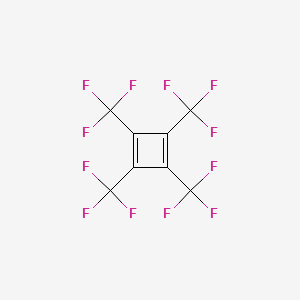

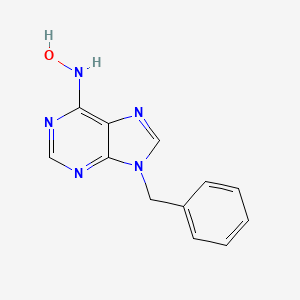
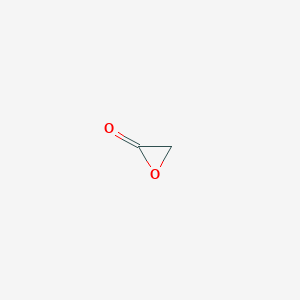

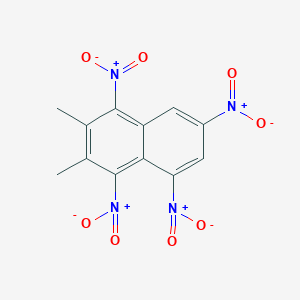
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
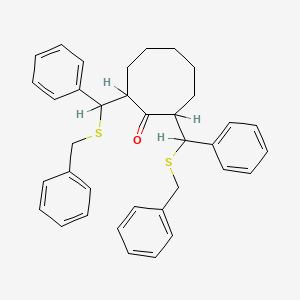

![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
